2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Catalog No.
S705127
CAS No.
4497-58-9
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

CAS Number

4497-58-9

Product Name

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinoline

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3

InChI Key

KSNRDYQOHXQKAB-UHFFFAOYSA-N

SMILES

CC1CC(NC2=CC=CC=C12)(C)C

Synonyms

1,2,3,4-Tetrahydro-2,2,4-trimethylquinoline

Canonical SMILES

CC1CC(NC2=CC=CC=C12)(C)C

Potential as a Scaffolding Molecule in Drug Discovery:

The core structure of TMTHQ, the tetrahydroquinoline ring, is present in various bioactive molecules, including natural products and pharmaceuticals. This makes TMTHQ a potential scaffolding molecule for the development of new drugs. By modifying the functional groups attached to the core structure, scientists can create new compounds with potentially desirable pharmacological properties. PubChem, National Institutes of Health

Investigation in Medicinal Chemistry:

TMTHQ has been explored in medicinal chemistry research for its potential activity against various diseases. Studies have investigated its potential as an antimicrobial agent, antioxidant, and neuroprotective agent. [, ] However, further research is needed to fully understand its efficacy and safety in these contexts.

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a bicyclic organic compound with the molecular formula C12H17NC_{12}H_{17}N. It features a tetrahydroquinoline structure, which is characterized by a fused six-membered and five-membered ring containing nitrogen. This compound exhibits a unique arrangement of methyl groups that contribute to its chemical properties and biological activity. Its structure can be represented as follows:

text
CH3 | CH3--C--CH2 | \ N C / \ CH2 CH \ / C-----C

The reactivity of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline includes various chemical transformations. Notably, it can undergo hydrogenation reactions to produce more saturated derivatives. For instance:

  • Hydrogenation: The hydrogenation of 6-ether substituted derivatives yields 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline under specific conditions involving hydrogen pressure and catalysts like platinum or nickel .
  • Sulfur Reactions: This compound can react with sulfur at elevated temperatures (210–220°C), leading to the formation of sulfide derivatives .
  • Addition Reactions: The addition of benzene to 2,2,4-trimethyl-1,2-dihydroquinoline requires prior protonation or acylation .

Research indicates that 6-hydroxy derivatives of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibit significant biological activities. These compounds have demonstrated antioxidant properties and potential neuroprotective effects. For example:

  • Antioxidant Effects: Studies show that these compounds can reduce levels of lipid oxidation products and protein oxidation products in biological systems .
  • Neuroprotective Properties: They may influence brain iron content and mitochondrial function while modulating the activity of monoamine oxidase .

The synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:

  • Hydrogenation of Dihydroquinolines: The most common method involves the hydrogenation of 6-ether substituted 2,2,4-trialkyl-1,2-dihydroquinolines in the presence of hydrogen and a catalyst .
  • Cyclization Reactions: Various cyclization reactions involving substituted anilines and ketones can also yield this compound.
  • Reflux Methods: Some synthetic routes involve refluxing starting materials in organic solvents under controlled conditions to facilitate the formation of the desired compound.

The applications of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline are diverse:

  • Industrial Use: It is utilized as an anti-exposure cracking agent in rubber formulations due to its ability to enhance resistance against ozone degradation .
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic effects in neurological diseases due to their antioxidant properties.

Interaction studies have focused on understanding the biological mechanisms through which 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects. Research highlights include:

  • Oxidative Stress Modulation: The compound's ability to reduce oxidative stress markers indicates potential protective roles in cellular environments .
  • Neurochemical Interactions: Investigations into its interactions with neurotransmitter systems suggest implications for mood regulation and cognitive functions .

Several compounds share structural similarities with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Methyl-1H-pyrroleContains a five-membered ring with nitrogenLess saturated; different reactivity profile
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolineHydroxyl group enhances antioxidant propertiesExhibits significant neuroprotective effects
1-MethylindoleIndole structure with a five-membered aromatic ringAromatic character leads to different applications
1-Amino-3-methylbenzeneContains an amino group on a benzene ringDifferent reactivity; used in various syntheses

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4497-58-9

General Manufacturing Information

Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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